
3-(Bromomethyl)-2-methylaniline;hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Bromomethyl)-2-methylaniline;hydrobromide is an organic compound that belongs to the class of aromatic amines. It is characterized by the presence of a bromomethyl group attached to the benzene ring, along with a methyl group and an amino group. The hydrobromide salt form enhances its solubility in water, making it more suitable for various applications in chemical synthesis and research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-2-methylaniline;hydrobromide typically involves a multi-step process:
Nitration: The starting material, 2-methylaniline, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group.
Bromination: The final step involves the bromination of the methyl group to form the bromomethyl derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity, often involving the use of catalysts and controlled temperature and pressure conditions.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Bromomethyl)-2-methylaniline;hydrobromide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The amino group can be further reduced to form secondary or tertiary amines.
Common Reagents and Conditions
Substitution: Common reagents include sodium azide, potassium thiocyanate, and other nucleophiles. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is commonly employed.
Major Products Formed
Substitution: Formation of azides, thiocyanates, and other substituted derivatives.
Oxidation: Formation of quinones and other oxidized products.
Reduction: Formation of secondary and tertiary amines.
Wissenschaftliche Forschungsanwendungen
3-(Bromomethyl)-2-methylaniline;hydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 3-(Bromomethyl)-2-methylaniline;hydrobromide involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to inhibition or modulation of their activity.
Pathways Involved: It may affect signaling pathways, metabolic pathways, and other cellular processes, depending on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(Bromomethyl)-1,3-dioxolane
- 3-(Bromomethyl)but-3-enoate
- 3-(Bromomethyl)-5-methylpyridine hydrobromide
Uniqueness
3-(Bromomethyl)-2-methylaniline;hydrobromide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical reactivity and biological activity. Its hydrobromide salt form also enhances its solubility and stability, making it more versatile for various applications.
Eigenschaften
Molekularformel |
C8H11Br2N |
|---|---|
Molekulargewicht |
280.99 g/mol |
IUPAC-Name |
3-(bromomethyl)-2-methylaniline;hydrobromide |
InChI |
InChI=1S/C8H10BrN.BrH/c1-6-7(5-9)3-2-4-8(6)10;/h2-4H,5,10H2,1H3;1H |
InChI-Schlüssel |
SEHHMAHTMXMBDI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC=C1N)CBr.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-(6-nitrobenzotriazol-1-yl)-5-sulfanylidenepentanoate](/img/structure/B13891919.png)
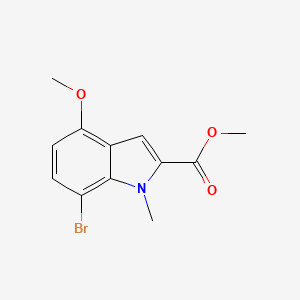
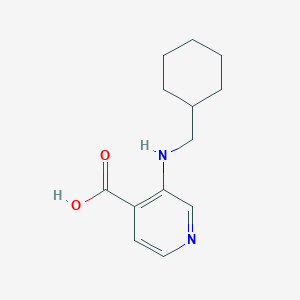
![tert-butyl N-(2-chlorothieno[3,2-d]pyrimidin-4-yl)-N-phenylcarbamate](/img/structure/B13891943.png)
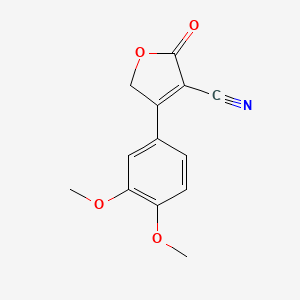
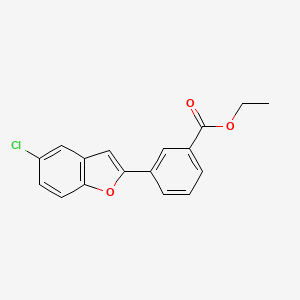
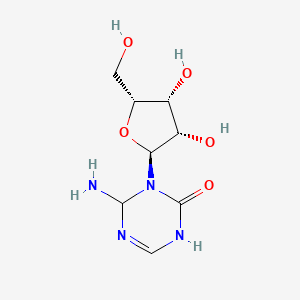

![5-(2,6-difluorophenyl)-1H-pyrazolo[4,3-c]isoquinoline](/img/structure/B13891974.png)
![tert-butyl 2-(hydroxymethyl)-3-iodo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxylate](/img/structure/B13891993.png)

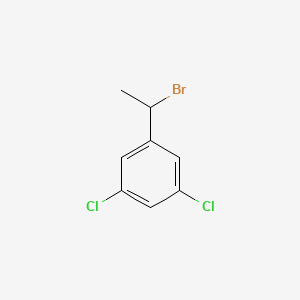

![2-Methoxy-4-[(prop-2-yn-1-yl)oxy]benzaldehyde](/img/structure/B13892004.png)
